Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with an intermediate compound in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at low temperatures (-15 to -5°C) and involves multiple steps, including the addition of reagents and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include oxo derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates that interact with biological targets. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the cyanomethyl group and the azetidine ring.
Biological Activity
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O2
- Molecular Weight : 199.26 g/mol
- Functional Groups : Contains a tert-butyl group, cyanomethyl substituent, and an azetidine ring.
The presence of the azetidine ring is notable as it is known for its ability to interact with various biological systems. The unique combination of functional groups contributes to the compound's reactivity and potential therapeutic applications.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may:
- Inhibit Enzyme Activity : The compound has been shown to modulate the activity of certain enzymes involved in disease pathways, which could lead to therapeutic effects against various conditions.
- Bind to Receptors : Its structure allows for selective binding to specific receptors, influencing their function and potentially leading to anti-inflammatory or analgesic effects.
Antimicrobial Properties
Studies have indicated that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.
Anticancer Potential
Research has also explored the anticancer properties of this compound. It has been noted for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing starting materials like benzylamine in a microchannel reactor to yield the desired azetidine derivative.
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods that reduce waste and enhance yield .
Study on Antimicrobial Activity
A study published in Medicinal Chemistry assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.
Investigation of Anticancer Effects
In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was shown to induce apoptosis in human cancer cells, suggesting further exploration into its mechanism could lead to novel cancer therapies.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
Tert-butyl 3-aminoazetidine-1-carboxylate | Contains an amino group but lacks the cyano group | Potentially different biological activity |
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | Similar cyano group but differs by position on the ring | May exhibit different binding profiles |
Methyl 3-(cyanomethylene)azetidine-1-carboxylate | Methyl group instead of tert-butyl | Different solubility and reactivity |
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3 |
InChI Key |
JCFPLUGJQHTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC#N |
Origin of Product |
United States |
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